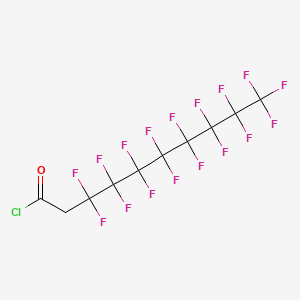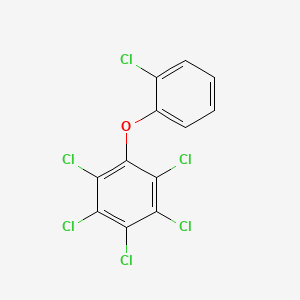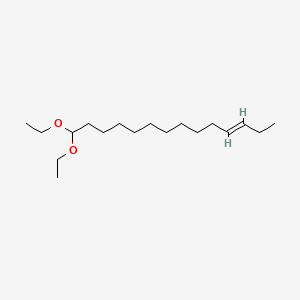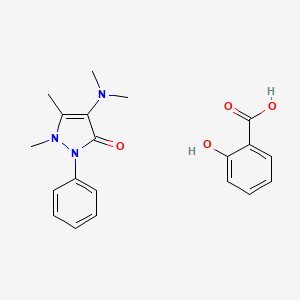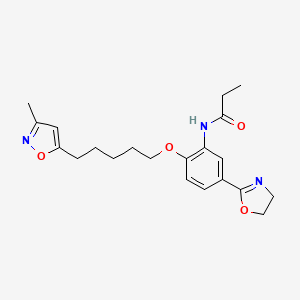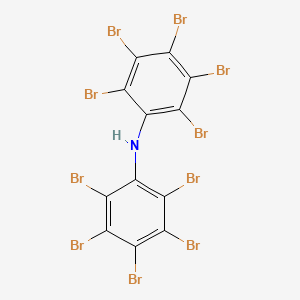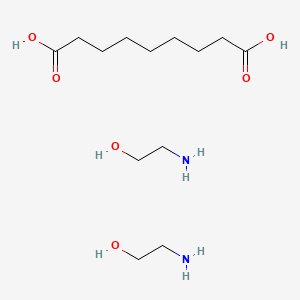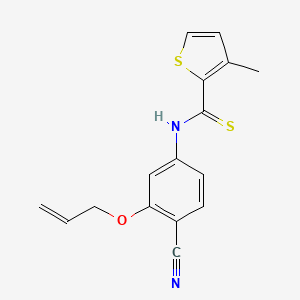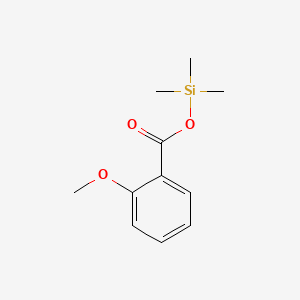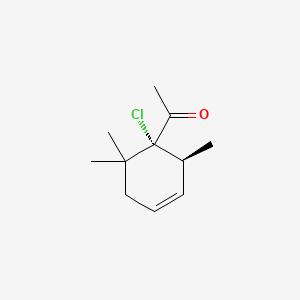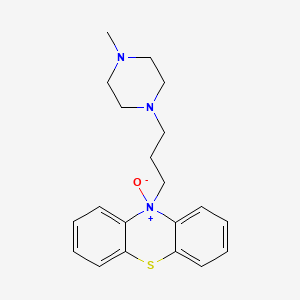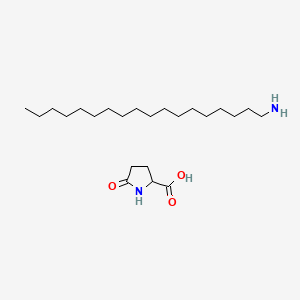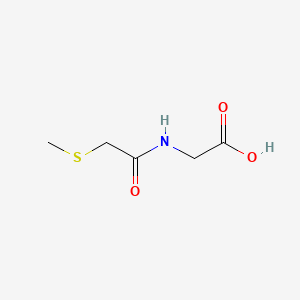![molecular formula C20H44ClNO2 B12680417 [3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride CAS No. 71929-11-8](/img/structure/B12680417.png)
[3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride is a quaternary ammonium compound known for its surfactant properties. It is used in various applications due to its ability to reduce surface tension and act as an antimicrobial agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride typically involves the reaction of dodecyl alcohol with epichlorohydrin to form a glycidyl ether intermediate. This intermediate is then reacted with diethylmethylamine to produce the final quaternary ammonium compound. The reaction conditions usually require a controlled temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The process involves the same basic steps but is optimized for large-scale production, including the use of catalysts to speed up the reaction and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although it is generally stable.
Reduction: It is less commonly reduced due to its stable quaternary ammonium structure.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Substitution: Nucleophiles such as hydroxide ions can react with the quaternary ammonium center.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of aldehydes or carboxylic acids, while substitution reactions can produce various substituted ammonium compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, [3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride is used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology
In biological research, this compound is used for its antimicrobial properties, making it useful in the formulation of disinfectants and antiseptics.
Medicine
Medically, it is explored for its potential in drug delivery systems due to its ability to interact with cell membranes and enhance the permeability of drugs.
Industry
Industrially, it is used in the formulation of cleaning agents, fabric softeners, and personal care products due to its surfactant and antimicrobial properties.
Mécanisme D'action
The mechanism of action of [3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride primarily involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This action is facilitated by the hydrophobic dodecyl chain, which integrates into the membrane, and the hydrophilic ammonium group, which interacts with the polar head groups of the membrane lipids.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant and antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and preservative.
Dodecylbenzenesulfonic acid: A surfactant with strong detergent properties.
Uniqueness
[3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride is unique due to its specific combination of a long hydrophobic chain and a quaternary ammonium group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and antimicrobial agent in various applications.
Propriétés
Numéro CAS |
71929-11-8 |
|---|---|
Formule moléculaire |
C20H44ClNO2 |
Poids moléculaire |
366.0 g/mol |
Nom IUPAC |
(3-dodecoxy-2-hydroxypropyl)-diethyl-methylazanium;chloride |
InChI |
InChI=1S/C20H44NO2.ClH/c1-5-8-9-10-11-12-13-14-15-16-17-23-19-20(22)18-21(4,6-2)7-3;/h20,22H,5-19H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
GUKIQKYYFZQKGD-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCOCC(C[N+](C)(CC)CC)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


